molecular formula C18H22ClNO2 B3860806 (4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone

(4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone

Cat. No.: B3860806
M. Wt: 319.8 g/mol
InChI Key: CZSHDKGQHUDJET-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. CP-47,497 has been used extensively in scientific research to study the effects of cannabinoids on the body.

Mechanism of Action

(4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone works by binding to the CB1 receptor in the brain and central nervous system. This binding activates the receptor, leading to a cascade of effects that ultimately result in the physiological and biochemical effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, increase appetite, and improve mood. This compound has also been shown to have neuroprotective effects, protecting the brain from damage caused by ischemia and other insults.

Advantages and Limitations for Lab Experiments

The advantages of using (4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone in lab experiments include its potency and selectivity for the CB1 receptor, as well as its well-established mechanism of action. However, its use is limited by its complex synthesis process and the need for specialized equipment and expertise.

Future Directions

There are many possible future directions for research involving (4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone. One area of interest is the development of new drugs that target the CB1 receptor, with the goal of treating pain, inflammation, and other conditions. Another area of interest is the study of the neuroprotective effects of this compound, with the goal of developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, and to identify new therapeutic targets for cannabinoids.

Scientific Research Applications

(4-chlorophenyl){1-[(2E)-4-methyl-2-pentenoyl]-3-piperidinyl}methanone has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been shown to be a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. This compound has been used to study the effects of cannabinoids on pain, appetite, and mood, among other things.

Properties

IUPAC Name

(E)-1-[3-(4-chlorobenzoyl)piperidin-1-yl]-4-methylpent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-13(2)5-10-17(21)20-11-3-4-15(12-20)18(22)14-6-8-16(19)9-7-14/h5-10,13,15H,3-4,11-12H2,1-2H3/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSHDKGQHUDJET-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/C(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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